没食子酸芍药苷

描述

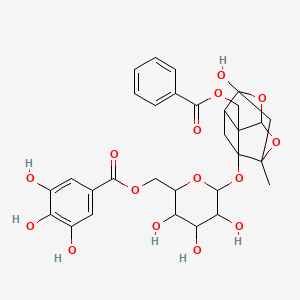

Galloylpaeoniflorin is a natural monoterpenoid compound isolated from the roots of Paeonia lactiflora Pall . It exhibits strong androgen receptor (AR) binding activity .

Synthesis Analysis

The biosynthesis pathway of Galloylpaeoniflorin is speculated to originate from paeoniflorin, such as benzoylpaeoniflorin . The universal precursor, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl diphosphate (DMAPP), are synthesized in the first stage .Molecular Structure Analysis

The molecular weight of Galloylpaeoniflorin is 632.58 . The InChI code is1S/C30H32O15/c1-27-11-29 (39)18-9-30 (27,28 (18,26 (44-27)45-29)12-41-23 (37)13-5-3-2-4-6-13)43-25-22 (36)21 (35)20 (34)17 (42-25)10-40-24 (38)14-7-15 (31)19 (33)16 (32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3/t17-,18-,20-,21+,22-,25+,26-,27+,28+,29-,30+/m1/s1 . Chemical Reactions Analysis

The biosynthesis pathway of Galloylpaeoniflorin involves several enzymes including terpene synthase (TPS), cytochrome P450 (CYP), UDP-glycosyltransferase (UGT), and BAHD acyltransferase .科学研究应用

Oncology

Galloylpaeoniflorin has shown promise in the field of oncology, particularly in the treatment of non-small cell lung cancer (NSCLC). Studies have demonstrated that Galloylpaeoniflorin can inhibit the proliferation and metastasis of NSCLC cells through the AMPK/miR-299-5p/ATF2 signaling pathway . It has been found to be cytotoxic to cancer cells and to reduce tumor growth in vivo .

Neurology

In neurology, Galloylpaeoniflorin has been researched for its neuroprotective effects. It has been found to attenuate cerebral ischemia-reperfusion-induced neuroinflammation and oxidative stress via the PI3K/Akt/Nrf2 activation pathway . Additionally, it has shown inhibitory bioactivities in human neuroblastoma cells, suggesting potential applications in treating neurodegenerative diseases .

Immunology

Galloylpaeoniflorin exhibits anti-inflammatory activities, which are crucial in immunological responses. It has been studied for its therapeutic effects in pediatric pneumonia, where it alleviates inflammation and oxidative stress . This indicates its potential role in modulating immune responses in various inflammatory conditions.

Pharmacology

Galloylpaeoniflorin has been reviewed for its pharmacological effects in the nervous system, showing preventive and therapeutic effects in various types of nervous system disorders . Its diverse biological activities make it a compound of interest for developing new pharmacological treatments.

Traditional Medicine

Traditionally, Galloylpaeoniflorin, derived from peony roots, has been used in herbal medicine for its health-strengthening properties. Network pharmacology studies have identified its antitumor effects and its role in cancer treatment as part of health-strengthening herbal medicine .

作用机制

Target of Action

Paeoniflorin, galloyl- has been shown to target several key proteins and pathways in the body. It has been found to interact with NF-κB , a protein complex that controls transcription of DNA, cytokine production, and cell survival . It also targets IL-6 and IL-10 , two important cytokines involved in inflammatory responses . Furthermore, it has been suggested to interact with MAPK, PI3K-AKT , and other pathways .

Mode of Action

Paeoniflorin, galloyl- interacts with its targets to bring about various changes in the body. It inhibits the expression of NF-κB p65 through blocking the phosphorylation of IκBa , thus affecting the proliferation of certain cells . It also inhibits the expression of IL-6 and IL-10 and the phosphorylation of p38 in pancreatic cancer cells, thereby reducing inflammation .

Biochemical Pathways

The compound affects several biochemical pathways. It plays a crucial role in the regulation of MAPK, PI3K-AKT , and other pathways . It also impacts the progression of hepatocellular carcinoma by downregulating the 5-HT1D inhibitory Wnt/β-Catenin pathway .

Pharmacokinetics

It is known that the compound has low bioavailability

Result of Action

The action of Paeoniflorin, galloyl- results in several molecular and cellular effects. It has been shown to inhibit tumor proliferation and promote apoptosis . It also slows the index of mesangial expansion and tubulointerstitial injury, reduces the 24-h urinary protein excretion rate, and decreases the expression of anti-inflammatory mediators .

Action Environment

The action of Paeoniflorin, galloyl- can be influenced by various environmental factors. For instance, the annual average temperature, annual precipitation, annual sunshine duration, annual total solar radiation, and soil type of the plant habitat can affect the paeoniflorin content .

未来方向

属性

IUPAC Name |

[6-[[2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O15/c1-27-11-29(39)18-9-30(27,28(18,26(44-27)45-29)12-41-23(37)13-5-3-2-4-6-13)43-25-22(36)21(35)20(34)17(42-25)10-40-24(38)14-7-15(31)19(33)16(32)8-14/h2-8,17-18,20-22,25-26,31-36,39H,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFIUQCKSSAFFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)COC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Paeoniflorin, galloyl- | |

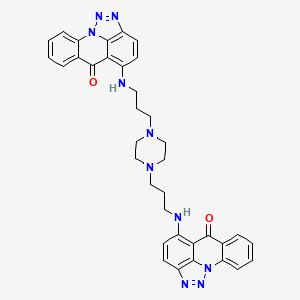

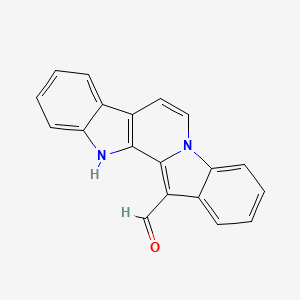

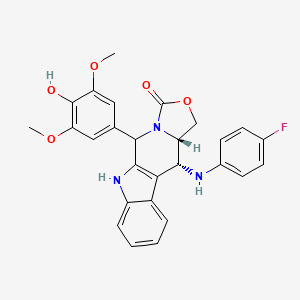

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

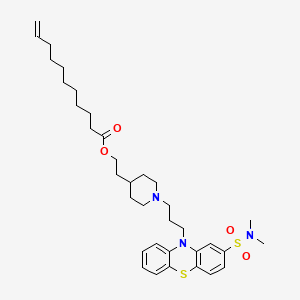

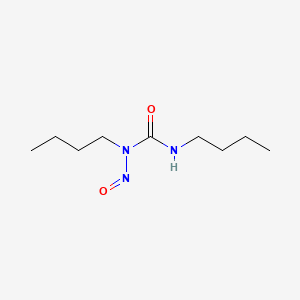

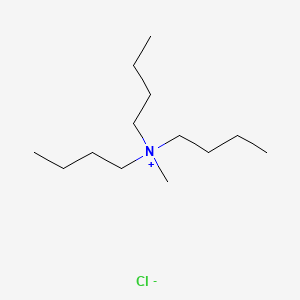

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R)-2-(2,4-difluorophenyl)-3-methyl-2-(1,2,4-triazol-1-ylmethyl)morpholin-4-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B1206035.png)

![methyl (2S)-2-[[[(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate](/img/structure/B1206040.png)

![6-[(3,5-Dimethylphenyl)thio]-5-ethyl-1-[4-(methoxy-carbonyl)butyl]uracil](/img/structure/B1206042.png)

![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] dihydrogen phosphate](/img/structure/B1206054.png)